molecular formula C9H10BrNO3 B14902055 4-bromo-2-hydroxy-N-methoxy-N-methylbenzamide

4-bromo-2-hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B14902055
M. Wt: 260.08 g/mol
InChI Key: GFTXVXFNKZMBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a hydroxy group at the 2-position, and methoxy and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-methoxy-N-methylbenzamide typically involves the bromination of 2-hydroxy-N-methoxy-N-methylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-bromo-2-oxo-N-methoxy-N-methylbenzamide.

    Reduction: 2-hydroxy-N-methoxy-N-methylbenzamide.

    Substitution: 4-substituted-2-hydroxy-N-methoxy-N-methylbenzamide derivatives.

Scientific Research Applications

4-Bromo-2-hydroxy-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxy-N-methylbenzamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    2-Hydroxy-N-methoxy-N-methylbenzamide: Lacks the bromine atom, resulting in different chemical behavior and applications.

    4-Bromo-N-methoxy-N-methylbenzamide: Lacks the hydroxy group, leading to variations in its chemical and biological properties.

Uniqueness

4-Bromo-2-hydroxy-N-methoxy-N-methylbenzamide is unique due to the presence of both the hydroxy and bromine groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

4-bromo-2-hydroxy-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10BrNO3/c1-11(14-2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3

InChI Key

GFTXVXFNKZMBJO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.